2-(2-Fluorophenoxy)ethanol
Description
Historical Context of Synthetic and Mechanistic Investigations
The synthesis of 2-(2-Fluorophenoxy)ethanol is primarily rooted in the principles of the Williamson ether synthesis, a classic and widely employed method for forming ethers developed by Alexander Williamson in 1850. researchgate.net This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. researchgate.net In the context of this compound, this would involve the reaction of a 2-fluorophenoxide salt with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.
The reaction is understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this concerted, single-step process, the nucleophilic oxygen of the 2-fluorophenoxide attacks the electrophilic carbon of the alkylating agent, leading to the simultaneous formation of the carbon-oxygen ether bond and the cleavage of the carbon-leaving group bond. halocarbonlifesciences.comvcu.edu The rate of this reaction is dependent on the concentrations of both the nucleophile and the electrophile. researchgate.net Key factors influencing the success of the synthesis include the choice of solvent, reaction temperature, and the nature of the base used to generate the phenoxide. Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide are often employed to enhance the nucleophilicity of the phenoxide. prepchem.com
While the Williamson ether synthesis provides a foundational approach, historical investigations into ether synthesis have explored various modifications and alternative routes to optimize yields and purity, particularly when dealing with substituted phenols.
Significance within Contemporary Organic and Materials Chemistry
The significance of this compound in modern chemical research stems from its role as a versatile fluorinated building block. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. halocarbonlifesciences.com This makes fluorinated compounds, including this compound, valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net
In the realm of materials science, the presence of the fluorine atom can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties. Aryl fluoroethers are known to possess unique electronic properties that can be advantageous in the design of advanced materials. While specific applications of this compound in materials are still an emerging area of research, its structure suggests potential as a monomer or modifier for the synthesis of specialty polymers, such as fluorinated polyethers or polyesters. These materials could find applications in areas like high-performance coatings, membranes, and electronic components.
Overview of Key Research Areas and Challenges
Current research involving this compound and related compounds is focused on several key areas. A primary area of investigation is its utilization as a precursor for more complex molecules with potential biological activity. Synthetic chemists are exploring its derivatization to create novel scaffolds for drug discovery programs.
Another significant research direction is the exploration of its potential as a monomer in polymerization reactions. The development of new fluorinated polymers with tailored properties is a constant pursuit in materials science. The hydroxyl group of this compound provides a reactive handle for incorporation into polymer backbones, while the fluorinated aromatic ring can influence the final properties of the material.
Despite its potential, there are challenges associated with the synthesis and application of this compound. One of the primary challenges in its synthesis is achieving high regioselectivity. When starting with substituted phenols, there is a possibility of C-alkylation competing with the desired O-alkylation, leading to isomeric impurities. prepchem.com Careful optimization of reaction conditions, including the choice of base and solvent, is crucial to minimize these side reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVPAMCKEWBRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 Fluorophenoxy Ethanol and Its Precursors
Alkylation Reactions in Ether Synthesis
The formation of the ether linkage in 2-(2-Fluorophenoxy)ethanol is a critical step, predominantly achieved through alkylation reactions. These methods involve the coupling of an aryloxy group with an ethanol (B145695) moiety.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone method for preparing ethers and is well-suited for the synthesis of this compound. masterorganicchemistry.comyoutube.com This classical SN2 reaction involves an alkoxide nucleophilically attacking an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this typically involves the reaction of a 2-fluorophenoxide salt with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.
The general mechanism begins with the deprotonation of 2-fluorophenol (B130384) by a suitable base to form the more nucleophilic 2-fluorophenoxide. youtube.com This is a crucial activation step, as neutral alcohols are generally poor nucleophiles for SN2 reactions. masterorganicchemistry.com The choice of base can range from strong bases like sodium hydride (NaH) to more moderate bases like potassium carbonate (K2CO3), depending on the specific reaction conditions and desired selectivity. masterorganicchemistry.comfrancis-press.com
Once formed, the 2-fluorophenoxide attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base without impeding the nucleophilicity of the phenoxide. francis-press.com
Key factors influencing the success of the Williamson ether synthesis include the nature of the leaving group on the ethanol derivative (with iodide being a better leaving group than bromide or chloride) and the steric hindrance around the reaction centers. francis-press.com For the synthesis of this compound, the use of a primary haloalkane (2-haloethanol) is ideal for promoting the SN2 mechanism and minimizing competing elimination reactions. masterorganicchemistry.com
Base-Mediated Selective Synthesis Protocols
Recent advancements in synthetic methodology have focused on developing base-mediated protocols that offer high selectivity and operate under mild conditions. thieme-connect.dethieme-connect.com These methods are particularly valuable as they often tolerate a wider range of functional groups and avoid the harsh conditions of some traditional Williamson ether syntheses. thieme-connect.com
One such protocol involves the use of potassium carbonate (K2CO3) as a base in methanol (B129727) at room temperature. thieme-connect.dethieme-connect.com This system has been shown to be effective for the O-alkylation of various phenols with 2-chloroethanol, affording 2-aryloxyethanols in good to excellent yields (60-99%). thieme-connect.dethieme-connect.com The mildness of these conditions makes this approach particularly attractive for large-scale synthesis and for substrates with sensitive functional groups. thieme-connect.de
The choice of base is critical for achieving high selectivity. While strong bases can be effective, they can also lead to side reactions. Weaker inorganic bases like K2CO3 have proven to be highly efficient in promoting the desired O-alkylation while minimizing byproducts. francis-press.comthieme-connect.de The chemoselectivity of these reactions is a key advantage, allowing for the specific synthesis of the target molecule even in the presence of other reactive sites. thieme-connect.de
Table 1: Comparison of Bases in Ether Synthesis
| Base | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Hydride (NaH) | Anhydrous polar aprotic solvents (e.g., DMF, THF) | Strong base, drives reaction to completion | Moisture sensitive, can be hazardous |
| Potassium Carbonate (K2CO3) | Polar solvents (e.g., Methanol, Acetonitrile) | Mild, cost-effective, high selectivity | May require longer reaction times |
| Sodium Hydroxide (NaOH) | Aqueous or phase-transfer conditions | Inexpensive, readily available | Can lead to side reactions, lower selectivity |
| Cesium Carbonate (Cs2CO3) | Polar aprotic solvents | High reactivity and solubility | More expensive |
Precursor Synthesis and Functionalization Pathways
Routes from Fluorophenols
The primary precursor for the aryloxy portion of the molecule is 2-fluorophenol. prepchem.comvulcanchem.com This compound serves as the starting point for the introduction of the 2-fluorophenoxy group. The synthesis of this compound typically begins with the activation of the hydroxyl group of 2-fluorophenol. As discussed in the context of the Williamson ether synthesis, this is achieved by deprotonation with a base to form the corresponding phenoxide. prepchem.com
The reactivity of the 2-fluorophenol is influenced by the electronic properties of the fluorine substituent. The fluorine atom is electron-withdrawing, which increases the acidity of the phenolic proton, facilitating its removal by a base.
Synthesis of Aryloxyethyl Halides
An alternative synthetic strategy involves the initial formation of an aryloxyethyl halide, which can then be used in subsequent reactions. For instance, a 2-(2-fluorophenoxy)ethyl halide can be synthesized and then reacted with a nucleophile. vulcanchem.com This approach can be advantageous in certain multi-step syntheses where the aryloxyethyl moiety needs to be introduced as a single unit.
The synthesis of these halides can be achieved by reacting 2-fluorophenol with a dihaloalkane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, under basic conditions. Careful control of the stoichiometry is necessary to favor the monosubstituted product over the disubstituted diether.
Preparation of Intermediate Phthalimides
The Gabriel synthesis, which traditionally uses potassium phthalimide (B116566) to convert primary alkyl halides into primary amines, provides a relevant framework for understanding the synthesis of related amino-functionalized aryloxyethanols. organic-chemistry.orgunacademy.combyjus.com While not a direct route to this compound itself, the principles are applicable to the synthesis of precursors for more complex derivatives, such as 2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol. ontosight.ai
In such a synthesis, potassium phthalimide would react with a 2-(2-fluorophenoxy)ethyl halide. scholarsresearchlibrary.com The phthalimide serves as a protected form of an amine. organic-chemistry.org The initial step involves the nucleophilic attack of the phthalimide anion on the alkyl halide to form an N-alkylated phthalimide. unacademy.combyjus.com This intermediate is then subjected to hydrazinolysis (reaction with hydrazine) or acidic/basic hydrolysis to cleave the phthaloyl group and liberate the primary amine. organic-chemistry.orgbyjus.com
This methodology highlights a versatile pathway for introducing an amino group into the aryloxyethanol structure, which can be a crucial step in the synthesis of various biologically active molecules. researchgate.netnih.gov
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.
For the synthesis of this compound itself, a greener approach to the Williamson ether synthesis can be employed. This includes the use of milder bases and more environmentally benign solvents. A protocol for the synthesis of 2-aryloxyethanols at room temperature using potassium carbonate (K2CO3) as the base and methanol as the solvent has been reported. thieme-connect.com This method avoids the need for harsh bases and high temperatures, which are common in traditional ether syntheses.
Phase-transfer catalysis (PTC) presents another green strategy. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between the aqueous phase containing the deprotonated 2-fluorophenol and the organic phase of the 2-haloethanol, enhancing reaction rates and efficiency under milder conditions. eurekaselect.comsapub.org
The synthesis of the precursor, 2-fluorophenol, can also be approached with green principles in mind. A scalable and rapid synthesis involves the oxidation of fluorophenylboronic acid with hydrogen peroxide in ethanol, a process that can be completed in one minute. rsc.orggoogle.com This method is advantageous over traditional routes like the diazotization of 2-fluoroaniline, which can produce more waste. Direct fluorination is another area of research that holds promise for more atom-economical syntheses. researchgate.net
For the other precursor, 2-chloroethanol, electrochemical methods offer a greener alternative to traditional industrial processes that involve ethylene (B1197577) and corrosive hypochlorous acid. nsf.govresearchgate.net Electrochemical synthesis can utilize ethanol as a starting material, potentially from renewable sources, and can be designed to regenerate the chloride ions used in the process. nsf.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, as well as for making the process more efficient and cost-effective.
In the Williamson ether synthesis of 2-aryloxyethanols, several parameters have been systematically optimized. The choice of base is significant; while organic bases like triethylamine (B128534) can be used, inorganic bases such as potassium carbonate have been shown to be effective, particularly when combined with sodium carbonate. thieme-connect.com The solvent also plays a crucial role, with methanol demonstrating good results at room temperature. thieme-connect.com Increasing the reaction temperature does not always lead to better outcomes and can sometimes decrease selectivity. thieme-connect.com The concentration of the reactants, specifically the 2-haloethanol, also needs to be carefully controlled to achieve high conversion and selectivity. thieme-connect.com Typically, Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours, with laboratory yields reported to be between 50% and 95%. wikipedia.org
The table below summarizes the optimization of reaction conditions for the synthesis of a generic 2-aryloxyethanol, which is applicable to this compound.
| Entry | Base (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
| 1 | Triethylamine (1) | - | Methanol | Room Temp. | 27-34 | 35-38 |
| 2 | K2CO3 (1) | Na2CO3 (3) | Methanol | Room Temp. | High | High |
| 3 | K2CO3 (1) | - | Ethanol | Room Temp. | Lower | Lower |
| 4 | K2CO3 (1) | - | Isopropanol | Room Temp. | Lower | Lower |
| 5 | K2CO3 (1) | - | Methanol | 40 - Reflux | Lower | Lower |
For the synthesis of the precursor 2-fluorophenol via the diazotization of 2-fluoroaniline, the temperature must be carefully controlled between 0 and 5°C to ensure the stability of the intermediate diazonium salt. In the synthesis of 2-chloroethanol from ethylene glycol and hydrochloric acid, a continuous process with a specific reflux ratio and the use of a carboxylic acid catalyst like adipic acid has been optimized to achieve a crude product yield of 99.3%.
The following table details the optimized conditions for the continuous synthesis of 2-chloroethanol.
| Parameter | Value |
| Temperature | 110–120°C |
| Catalyst (Adipic Acid) | 1 part per 8.5 parts glycol |
| Reflux Ratio | 2:3 (reflux:distillate) |
| Mixed Feed Ratio (Ethylene glycol:HCl:H₂O) | 2.2:3.6:1 |
| Crude Product Yield | 99.3% (on HCl basis) |
Chemical Reactivity and Transformation Pathways of 2 2 Fluorophenoxy Ethanol
Oxidative Transformations
The primary alcohol group in 2-(2-Fluorophenoxy)ethanol is susceptible to oxidation, leading to the formation of aldehydes and, under certain conditions, further transformed products.
Alcohol Oxidation Reactions
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. For this compound, this is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a preferred reagent for this conversion. libretexts.orgwikipedia.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com The reaction, generally carried out in an anhydrous solvent like dichloromethane (B109758), converts the primary alcohol into the corresponding aldehyde, 2-(2-Fluorophenoxy)acetaldehyde. libretexts.orgchemistrysteps.com
The mechanism involves the formation of a chromate (B82759) ester from the alcohol and PCC. Subsequently, a base (such as pyridine (B92270) present in the reaction mixture) facilitates a 1,2-elimination reaction, breaking the adjacent C-H bond and forming the C-O double bond of the aldehyde, while reducing Cr(VI) to Cr(IV). libretexts.orgmasterorganicchemistry.com
Sequential Oxidation/Rearrangement Pathways
In studies involving similar 2-phenoxyethanol (B1175444) derivatives, an interesting sequential reaction has been observed following the initial oxidation. rsc.org When 2-phenoxyethanol analogs are treated with PCC, the initially formed aldehyde can undergo a subsequent dimerization and rearrangement. rsc.org This process is analogous to the Tishchenko reaction, a disproportionation event where two molecules of an aldehyde react to form an ester. wikipedia.orgorganic-chemistry.orgillinois.edu
In this pathway, one molecule of the intermediate aldehyde, 2-(2-Fluorophenoxy)acetaldehyde, is oxidized to the corresponding carboxylic acid while a second molecule is reduced to the alcohol. These then combine to form the final ester product, 2-(2-fluorophenoxy)ethyl 2-(2-fluorophenoxy)acetate. This sequential transformation from alcohol to ester, mediated by a single reagent, highlights a complex reactivity pattern initiated by the simple oxidation of the alcohol. rsc.org
| Reaction Stage | Starting Material | Reagent | Key Intermediate/Product |
| Alcohol Oxidation | This compound | Pyridinium Chlorochromate (PCC) | 2-(2-Fluorophenoxy)acetaldehyde |
| Sequential Rearrangement | 2-(2-Fluorophenoxy)acetaldehyde | (Self-reaction, Tishchenko-type) | 2-(2-fluorophenoxy)ethyl 2-(2-fluorophenoxy)acetate |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be replaced by a halogen through nucleophilic substitution, providing a pathway to valuable synthetic intermediates.
Formation of Haloethoxy Derivatives
Direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability. Therefore, the transformation into a haloethoxy derivative, such as 1-(2-bromoethoxy)-2-fluorobenzene, requires the conversion of the -OH group into a better leaving group.
One common method involves treatment with a strong hydrohalic acid like hydrobromic acid (HBr). The alcohol's oxygen atom is first protonated by the acid, forming a good leaving group (water). A subsequent SN2 attack by the bromide ion on the adjacent carbon atom displaces the water molecule, yielding the bromoethoxy derivative.
Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are highly effective for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively. With thionyl chloride, the alcohol attacks the sulfur atom, and following the loss of a proton, an intermediate chlorosulfite is formed. The chloride ion, generated in the process, then attacks the carbon in an SN2 fashion, leading to the formation of the chloroethoxy derivative, sulfur dioxide, and hydrogen chloride.
| Desired Product | Reagent(s) | Mechanism | Leaving Group |
| 1-(2-Bromoethoxy)-2-fluorobenzene | HBr | SN2 | H₂O |
| 1-(2-Chloroethoxy)-2-fluorobenzene | SOCl₂ | SN2 | SO₂ + HCl |
| 1-(2-Bromoethoxy)-2-fluorobenzene | PBr₃ | SN2 | H₃PO₃ |
Cyclization and Heterocycle Formation
The 2-(2-fluorophenoxy) moiety is a structural component found in various pharmacologically active heterocyclic compounds. While this compound itself is not typically the direct starting material for complex cyclizations, its derivatives are key precursors.
Intramolecular Cyclization Studies
Research into the synthesis of novel anticonvulsant agents has demonstrated the utility of precursors containing the 2-(2-fluorophenoxy) group in forming heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov For instance, a common synthetic strategy involves the oxidation of the ethanol (B145695) side chain to a carboxylic acid, forming 2-(2-Fluorophenoxy)acetic acid. This acid can then be converted to its corresponding acyl hydrazide.
This hydrazide derivative serves as a crucial intermediate for intramolecular cyclization. Treatment of 2-(2-fluorophenoxy)benzoyl hydrazine (B178648) with reagents like carbon disulfide in a basic medium leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thione ring. nih.gov This reaction proceeds via nucleophilic attack of the hydrazide on the carbon disulfide, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring system. Such pathways underscore the role of the 2-(2-fluorophenoxy) structural unit as a scaffold for building more complex, medicinally relevant molecules. nih.govnih.gov
| Precursor Molecule | Reagent(s) for Cyclization | Heterocyclic Product |
| 2-(2-Fluorophenoxy)benzoyl hydrazine | 1. Carbon Disulfide (CS₂) 2. Potassium Hydroxide (KOH) | 5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2-thione |
Formation of Benzodioxane Derivatives
The synthesis of benzodioxane derivatives often involves the reaction of a catechol with a suitable dielectrophile. While direct synthesis from this compound is not extensively documented, a plausible pathway can be conceptualized. One common method for forming the 1,4-benzodioxane (B1196944) ring system is the Williamson ether synthesis, involving a catechol and a dihaloethane.
A general approach to synthesizing 1,4-benzodioxane involves the condensation of a catechol with a dihaloalkane or an epoxide. For instance, catechol can react with trans-β-alkyl α-halo Michael acceptors to form 2-substituted-1,4-benzodioxanes. tsijournals.com Another established method involves the reaction of a catechol derivative with glycerol (B35011) 1-tosylate acetonide, followed by deprotection and cyclization. researchgate.net An innovative, greener synthesis has been developed reacting catechol with glycerol carbonate in the presence of a basic catalyst to selectively produce 2-hydroxymethyl-1,4-benzodioxane. rsc.org
Starting from this compound, a multi-step process would be necessary. This would likely involve the hydroxylation of the fluorophenyl ring to create a catechol-like intermediate, which could then undergo cyclization. However, the stability of the fluorophenyl group makes this a challenging transformation. Alternatively, the ethanol side chain could be modified to introduce reactive groups that could participate in a cyclization reaction with the aromatic ring, although this is also not a straightforward process.
A variety of synthetic methods for 1,4-benzodioxane lignan (B3055560) natural products have been reviewed, including biomimetic approaches, phenolate (B1203915) substitution, condensation of epoxide precursors, and transition metal-assisted methods. researchgate.net These diverse strategies highlight the flexibility in forming the benzodioxane core, which could potentially be adapted for precursors like this compound, though specific examples are lacking in the current literature.
Synthesis of Oxadiazole Derivatives
The 2-(2-Fluorophenoxy)phenyl moiety is a valuable scaffold for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A key intermediate for these syntheses is 2-(2-fluorophenoxy)benzoic acid hydrazide, which can be derived from this compound through oxidation to the corresponding benzoic acid, followed by esterification and reaction with hydrazine hydrate (B1144303).
A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles have been synthesized and evaluated for their anticonvulsant activities. nih.gov The general synthetic route starts from 2-(2-fluorophenoxy)benzoic acid. This acid is converted to its ethyl ester, which is then treated with hydrazine hydrate to yield the crucial hydrazide intermediate. This hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. nih.govnih.gov
For example, reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with an alkylating agent, can yield 2-alkylthio-1,3,4-oxadiazole derivatives. nih.gov Alternatively, reaction with cyanogen (B1215507) bromide can lead to the formation of 2-amino-1,3,4-oxadiazole derivatives. nih.gov The synthesis of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives follows a similar pathway, starting with the corresponding 2-(2-chlorophenoxy)benzoic acid. nih.gov
The following table summarizes the synthesis of key intermediates and final oxadiazole derivatives starting from a phenoxybenzoic acid precursor.
| Starting Material | Reagents | Intermediate/Product | Reference |
| 2-Phenoxybenzoic acid | Ethanol, H+ | Ethyl 2-phenoxybenzoate | nih.gov |
| Ethyl 2-phenoxybenzoate | Hydrazine hydrate, ethanol | 2-Phenoxybenzoic acid hydrazide | nih.gov |
| 2-Phenoxybenzoic acid hydrazide | Carbon disulfide, KOH | 5-(2-Phenoxyphenyl)-1,3,4-oxadiazole-2-thiol | nih.gov |
| 2-Phenoxybenzoic acid hydrazide | Cyanogen bromide, methanol (B129727) | 5-(2-Phenoxyphenyl)-1,3,4-oxadiazol-2-amine | nih.gov |
Synthesis of Thiadiazole Derivatives
The synthesis of thiadiazole derivatives from this compound would likely proceed through a similar intermediate as for oxadiazoles, namely a thiosemicarbazide (B42300) derivative. This can be prepared from the corresponding acid hydrazide.
A general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. For instance, 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles can be diazotized to form 2-halo-5-aryloxymethyl-1,3,4-thiadiazoles, which can then undergo nucleophilic substitution to introduce various functional groups. clockss.org
Starting from 2-(2-fluorophenoxy)acetic acid (obtainable by oxidation of this compound), one could form the corresponding acyl chloride, which can then react with thiosemicarbazide. The resulting acylthiosemicarbazide can be cyclized under acidic conditions to yield a 2-amino-5-((2-fluorophenoxy)methyl)-1,3,4-thiadiazole derivative.
The synthesis of novel thiadiazole derivatives has been reported through the reaction of acetylated 2-aminothiadiazole with piperazine (B1678402) derivatives. mdpi.com While not directly starting from a phenoxy compound, this illustrates a common strategy for functionalizing the thiadiazole ring.
A plausible synthetic route is outlined below:
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| 1 | 2-(2-Fluorophenoxy)acetic acid | Thionyl chloride | Reflux | 2-(2-Fluorophenoxy)acetyl chloride |
| 2 | 2-(2-Fluorophenoxy)acetyl chloride | Thiosemicarbazide | Base | 1-(2-(2-Fluorophenoxy)acetyl)thiosemicarbazide |
| 3 | 1-(2-(2-Fluorophenoxy)acetyl)thiosemicarbazide | Concentrated H2SO4 | Stirring | 5-((2-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-amine |
Synthesis of Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an appropriately substituted benzaldehyde (B42025) and acetophenone (B1666503) in the presence of a base or acid catalyst. researchgate.netnih.gov To synthesize a chalcone derivative incorporating the 2-(2-Fluorophenoxy) moiety, one would need a corresponding benzaldehyde or acetophenone precursor.
For instance, 2-(2-Fluorophenoxy)acetophenone could be condensed with a variety of benzaldehydes to produce a series of chalcones. The synthesis of fluorinated chalcone derivatives has been shown to lead to compounds with interesting biological activities. researchgate.netnih.gov
The general Claisen-Schmidt condensation is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Substituted Acetophenone | Substituted Benzaldehyde | NaOH, ethanol | Chalcone | researchgate.net |
| 1,3-Diacetylbenzene | Vanillin | c-H2SO4, ethanol | (E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one | nih.gov |
To prepare a chalcone from this compound, the alcohol would first need to be converted to either 2-(2-Fluorophenoxy)benzaldehyde or an acetophenone derivative. The former could be achieved through controlled oxidation. The latter would require a more complex multi-step synthesis.
Synthesis of Quinoline (B57606) Derivatives
The synthesis of quinoline derivatives bearing a 2-fluorophenoxy substituent has been successfully achieved. These syntheses often employ classic quinoline-forming reactions such as the Conrad-Limpach or Doebner-von Miller synthesis, adapted for the specific precursors.
A series of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been designed and synthesized as selective c-Met inhibitors. nih.gov The key step in these syntheses is the nucleophilic substitution of a chlorine atom on the 4-position of a quinoline ring with 2-fluorophenol (B130384). The quinoline core itself is typically pre-functionalized with the desired substituents.
For example, the synthesis of 2-(furan-2-yl)-4-phenoxyquinoline derivatives involves the reaction of a substituted phenol (B47542) with 4-chloro-2-(furan-2-yl)quinoline in the presence of a base like potassium carbonate. cust.edu.tw This general approach can be adapted for 2-fluorophenol to yield the corresponding 4-(2-fluorophenoxy)quinoline derivatives.
The following table presents a general scheme for the synthesis of 4-phenoxyquinoline derivatives.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 4-Chloroquinoline derivative | Substituted phenol | K2CO3, acetone/THF | 4-Phenoxyquinoline derivative | cust.edu.tw |
| 4-Chloro-6,7-dimethoxyquinoline | 2-Fluorophenol | - | 4-(2-Fluorophenoxy)-6,7-dimethoxyquinoline | nih.gov |
Photochemical Reactivity and Mechanisms
The photochemical behavior of this compound is influenced by the chromophoric phenyl ring and the potential for reactions involving the ether linkage and the ethanol side chain upon UV irradiation.
UV Irradiation Induced Pathways
Phenoxyethanol (B1677644) itself is used as a preservative in cosmetic products and its interaction with UV light is of interest. unimi.itnih.gov While generally considered photochemically stable, some personal care ingredients can interact with the body's natural oxidative field, which is influenced by UV light. mercola.com
The presence of a fluorine atom on the aromatic ring can significantly influence photochemical reactivity. For example, the photochemistry of fluoroquinolone antibiotics, which also contain a fluorine-substituted aromatic ring, has been studied extensively. nih.gov A key reaction pathway for these compounds is the photoheterolysis of the carbon-fluorine bond, leading to the formation of highly reactive aryl cations. researchgate.net This suggests that a similar C-F bond cleavage could be a possible, though likely inefficient, pathway for this compound upon UV irradiation.
Flavonoids, which contain chroman rings with phenyl substituents, also exhibit a range of photochemical transformations upon UV absorption, including photooxidative cyclizations. hebmu.edu.cnmdpi.com While the structure of this compound is simpler, the presence of the aromatic chromophore suggests that it can absorb UV radiation, leading to excited states that could undergo various reactions. The specific pathways would depend on the wavelength of irradiation, the solvent, and the presence of other reactive species such as oxygen.
Photo-cleavage of the ether bond: This would lead to the formation of a 2-fluorophenoxy radical and a hydroxyethyl (B10761427) radical.
Photo-cleavage of the C-F bond: This would generate a phenoxyethanol radical cation and a fluoride (B91410) ion.
Reactions involving the ethanol moiety: Photo-oxidation of the primary alcohol to an aldehyde is a possibility.
Further experimental studies are needed to elucidate the precise photochemical reactivity and mechanisms of this compound.
Dimerization Processes
While specific studies on the dimerization of this compound are not extensively detailed in the available literature, dimerization can be a potential side reaction in various chemical processes, particularly under conditions that favor intermolecular condensation or radical coupling. For instance, in related phenolic compounds, dimerization can occur through oxidative coupling or other condensation reactions, leading to the formation of more complex structures. The presence of the reactive hydroxyl group and the potential for activation of the aromatic ring could facilitate such processes under specific catalytic or thermal conditions.
Photocyclization Studies with Related Phenoxyacetic Acid Derivatives
Photocyclization is a photochemical reaction that leads to the formation of a cyclic compound. While studies specifically on this compound are limited, research on related aromatic compounds provides insight into potential transformation pathways. For instance, the oxidative photocyclization of aromatic Schiff bases is a known method for synthesizing phenanthridine (B189435) derivatives. mdpi.com This type of reaction involves the irradiation of a molecule, leading to an excited state that subsequently undergoes an intramolecular cyclization, often followed by an oxidation step to form a stable aromatic system. mdpi.com
In studies involving other related structures, such as γ-amino acid derivatives, decarboxylative photocyclization has been used to synthesize benzopyrrolizidines. nih.gov This reaction proceeds through a radical coupling mechanism following photochemically induced decarboxylation. nih.gov
The efficiency and regioselectivity of photocyclization can be influenced by several factors:
Substituents : Electron-withdrawing or electron-donating groups on the aromatic rings can affect the reaction rate and the final product distribution. mdpi.com
Reaction Conditions : The presence of an acid or a radical scavenger like TEMPO can significantly increase the reaction rate and yield by facilitating the cyclization and preventing side reactions. mdpi.com
Stereochemistry : In chiral precursors, the diastereoselectivity of the cyclization can be high, depending on the specific structure of the starting material. nih.gov
| Precursor Type | Reaction Type | Product | Key Findings |
|---|---|---|---|
| Aromatic Schiff Bases | Oxidative Photocyclization | Phenanthridines | Reaction rate is increased in the presence of acid; yields are improved with TEMPO. mdpi.com |
| γ-Phthalimido Butyric Acid Derivatives | Decarboxylative Photocyclization | Benzopyrrolizidines | Reaction proceeds via radical coupling with high cis diastereoselectivity in certain cases. nih.gov |
Hydrolytic Stability and Mechanism in Organized Media
Organized media, such as micellar systems, can significantly alter the rates and mechanisms of chemical reactions, including hydrolysis. The aggregation of surfactant molecules into micelles creates distinct microenvironments (e.g., a hydrophobic core and a charged surface) that can concentrate reactants and stabilize transition states.
Hydrolysis Kinetics in Micellar Systems
The study of reaction kinetics in the presence of micelles provides valuable information on the catalytic or inhibitory effects of these organized assemblies. For reactions involving protonation, anionic surfactants are often found to act as catalysts. tci-thaijo.org The effect of a surfactant on reaction kinetics is typically concentration-dependent.
The key kinetic parameters that can be determined from such studies include:
km : The micellar rate constant.
Ks : The binding constant of the substrate to the micelle.
A study on ethanol oxidation yielded a micellar rate constant (km) of 7.45 x 10-3 s-1 and a binding constant (Ks) of 40.35 mol dm-3, indicating a significant interaction between the substrate and the surfactant. tci-thaijo.org
Role of Premicellar Assemblies and Micelles
The influence of surfactants on a reaction is not limited to the presence of fully formed micelles. At concentrations below the critical micelle concentration (CMC), surfactant molecules can form smaller aggregates known as premicellar assemblies. These assemblies can also play a role in catalysis.
The catalytic effect of micelles is often attributed to the solubilization and incorporation of reactants into the stern layer of the micelle. tci-thaijo.org This colocalization of reactants increases their effective concentration and can stabilize the transition state of the reaction, leading to rate enhancement. The electrostatic and hydrophobic interactions between the reactants and the micellar environment are crucial in this process. tci-thaijo.org
Piszkiewicz’s positive cooperativity model can also describe the kinetics, where the binding of one reactant molecule to the micelle facilitates the binding of others. A cooperativity index (n) greater than 1 suggests positive cooperativity. tci-thaijo.org In the case of ethanol oxidation, the inhibition of the reaction at very high surfactant concentrations was attributed to repulsion between the protonated oxidant accumulated on the micelle surface and the surfactant's own counter-ions. tci-thaijo.org The negative entropy of activation (ΔS#) observed in such studies suggests the formation of an ordered transition state, consistent with the reactants being organized within the micellar structure. tci-thaijo.org
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Different types of NMR experiments are used to probe the environments of specific atomic nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
Proton (¹H) NMR for Structural Elucidation and Reaction Monitoring
Proton NMR (¹H NMR) is fundamental for determining the arrangement of hydrogen atoms in a molecule. In 2-(2-fluorophenoxy)ethanol, the ¹H NMR spectrum reveals distinct signals for the protons on the aromatic ring, the ethoxy chain, and the hydroxyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear as complex multiplets in the range of 6.8-7.5 ppm. vulcanchem.com The protons of the ethoxy group (-OCH₂CH₂OH) would be expected to show characteristic shifts, with the methylene (B1212753) group adjacent to the oxygen of the phenoxy group appearing at a different chemical shift than the methylene group adjacent to the hydroxyl group.
¹H NMR is also a valuable tool for monitoring the progress of chemical reactions in real-time. libretexts.org This technique, often referred to as in-line or on-line NMR, allows researchers to track the consumption of reactants and the formation of products without the need for sample isolation. magritek.combeilstein-journals.org For example, in the synthesis of this compound, one could monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product. This provides insights into reaction kinetics and can help in optimizing reaction conditions to maximize yield and minimize byproducts. magritek.com
Interactive Data Table: Representative ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8-7.5 | m |
| -OCH₂- | ~4.1 | t |
| -CH₂OH | ~3.9 | t |
| -OH | Variable | s |
| Note: 'm' denotes multiplet, 't' denotes triplet, and 's' denotes singlet. The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions. |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).
For this compound, the ¹³C NMR spectrum would show signals for the six carbons of the fluorinated benzene (B151609) ring and the two carbons of the ethanol (B145695) side chain. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbons of the ethoxy chain will have chemical shifts influenced by the adjacent oxygen atoms.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-F (Aromatic) | 150-160 (doublet) |
| C-O (Aromatic) | 145-155 |
| Aromatic CH | 115-130 |
| -OCH₂- | 65-75 |
| -CH₂OH | 60-70 |
| Note: These are approximate ranges and can be influenced by the solvent and substitution pattern. |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. e-bookshelf.de Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides a clean spectrum with a wide chemical shift range, making it an excellent tool for analyzing the local environment of fluorine atoms. magritek.comnih.gov
In the case of this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. rsc.org Any changes in the molecular structure, such as those occurring during a chemical reaction, would likely cause a shift in the ¹⁹F NMR signal, making it a powerful probe for reaction monitoring. magritek.com
Application of APT Pulse Sequence
The Attached Proton Test (APT) is a ¹³C NMR pulse sequence that helps in distinguishing between different types of carbon atoms based on the number of attached protons. In an APT spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals. This technique can be used to confirm the assignments made in a standard ¹³C NMR spectrum. For this compound, an APT experiment would show the CH₂ groups of the ethoxy chain as negative signals and the CH carbons of the aromatic ring as positive signals, aiding in the complete structural assignment.
Monitoring Reaction Progress via In-line NMR
The synthesis of this compound can be effectively monitored using in-line NMR spectroscopy. magritek.com By continuously flowing the reaction mixture through an NMR spectrometer, real-time data on the concentrations of reactants, intermediates, and products can be obtained. beilstein-journals.org This allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the calculation of reaction kinetics. magritek.com Both ¹H and ¹⁹F NMR are particularly well-suited for this purpose due to their high sensitivity. magritek.com For instance, in a nucleophilic aromatic substitution (SNAr) reaction to synthesize this compound, one could monitor the decrease in the ¹⁹F signal of the starting fluoroaromatic compound and the simultaneous increase in the ¹⁹F signal of the product. magritek.com
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact mass of the molecule, confirming its elemental composition. epo.org The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. rsc.org Fragmentation patterns observed in the mass spectrum can help to confirm the presence of the fluorophenoxy and ethanol moieties within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. researchgate.net For this compound (molecular formula C₈H₉FO₂), HRMS would be used to verify its exact molecular weight, distinguishing it from other compounds with the same nominal mass. The high-resolution capability allows for mass measurements with errors in the parts-per-million (ppm) range, which is essential for confirming the proposed chemical formula. vulcanchem.comnih.gov
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₈H₉FO₂ | ¹²C, ¹H, ¹⁹F, ¹⁶O | 156.05865 |
This precise mass measurement provided by HRMS serves as a primary piece of evidence for the identity of a newly synthesized batch of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, which creates an aerosol of charged droplets. nih.gov This method typically generates even-electron ions, such as the protonated molecule [M+H]⁺. nih.gov
For this compound, ESI-MS analysis would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 157.0659. The detection of this ion confirms the molecular weight of the compound. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. smolecule.com For this compound, the sample is first vaporized and passed through a capillary gas chromatography column. The separation is based on the compound's volatility and interaction with the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that helps in its identification.
After separation by GC, the eluted compound enters the mass spectrometer, which generates a mass spectrum. nih.gov This spectrum serves as a molecular fingerprint. The combination of the retention time from the GC and the mass spectrum from the MS provides high confidence in the identification and purity assessment of this compound. smolecule.com
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, often performed following ESI, involve the isolation and fragmentation of a specific parent ion (e.g., the [M+H]⁺ ion of this compound) to elucidate its structure. nih.govnih.gov The resulting fragment ions provide valuable information about the molecule's connectivity. The fragmentation of even-electron ions in ESI is often predictable and follows established chemical principles. nih.gov
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 157.07) could involve the following steps:
Neutral Loss of Ethylene (B1197577) Oxide (C₂H₄O): Cleavage of the ether bond could lead to the loss of an ethylene oxide molecule (44.03 Da), resulting in a fragment ion corresponding to protonated 2-fluorophenol (B130384) at m/z 113.04.
Cleavage of the C-O bond: Another likely fragmentation involves the cleavage of the bond between the phenoxy oxygen and the ethyl group, leading to the formation of a 2-fluorophenoxy radical cation or related ions.
Loss of Water (H₂O): The terminal hydroxyl group can be eliminated as a neutral water molecule (18.01 Da) from the parent ion, yielding a fragment at m/z 139.06.
Table 2: Proposed Key Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 157.07 ([M+H]⁺) | 113.04 | C₂H₄O (Ethylene Oxide) |
| 157.07 ([M+H]⁺) | 139.06 | H₂O (Water) |
Understanding these fragmentation pathways is crucial for the structural confirmation of this compound and for distinguishing it from its isomers. nih.govcore.ac.uk
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provide detailed information about the functional groups present in a molecule. d-nb.info
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. innovatechlabs.com Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. innovatechlabs.comnsf.gov The FT-IR spectrum of this compound would be analyzed to confirm the presence of its key functional groups.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Ether (Ar-O-C) | Asymmetric Stretching | 1270 - 1200 |
| Alcohol (C-O) | Stretching | 1075 - 1000 |
| Aryl Fluoride (B91410) (C-F) | Stretching | 1270 - 1100 |
The presence of a broad band in the 3500-3200 cm⁻¹ region would confirm the hydroxyl group, while characteristic peaks in the fingerprint region (below 1500 cm⁻¹) would correspond to the C-O and C-F stretching vibrations. instanano.comresearchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy is a complementary technique to FT-IR. spectroscopyonline.com It measures the inelastic scattering of monochromatic light from a laser. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations, such as those in aromatic rings, often produce strong signals in Raman spectra. nih.gov
The FT-Raman spectrum of this compound would provide additional structural information. Key bands would include the aromatic C=C stretching vibrations and the symmetric breathing mode of the benzene ring. spectroscopyonline.comresearchgate.net
Table 4: Expected FT-Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3050 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic Ring | C=C Stretching | 1620 - 1580 (strong) |
| Aromatic Ring | Ring Breathing | ~1000 |
By using both FT-IR and FT-Raman, a more complete vibrational analysis of this compound can be achieved, confirming the presence of all key structural features and providing a comprehensive characterization of the molecule. d-nb.infonih.gov
In-line Vibrational Spectroscopy for Reaction Monitoring
In-line vibrational spectroscopy, encompassing techniques such as Near-Infrared (NIR), Attenuated Total Reflectance Middle Infrared (ATR-MIR), and Raman spectroscopy, serves as a powerful process analytical technology (PAT) tool. researchgate.net These methods allow for the real-time, in-situ monitoring of chemical reactions, providing immediate data on the consumption of reactants and the formation of products without the need for sample extraction. researchgate.net The use of fiber-optic probes reduces the risk of sample contamination or degradation and avoids disturbing the reaction equilibrium. researchgate.net
In the context of synthesizing compounds like this compound, these spectroscopic techniques can track the progress of polycondensation or substitution reactions by monitoring changes in the intensity of characteristic vibrational bands. researchgate.netsemanticscholar.org For instance, the progress of reactions involving phenoxy derivatives can be monitored by observing the changes in bands corresponding to the starting materials and the forming product. researchgate.net Data gathered from in-line spectroscopy is often complex due to overlapping signals, necessitating the use of multivariate data analysis methods like Principal Component Analysis (PCA) to resolve the components and determine reaction endpoints in real time. researchgate.net
Analysis of Characteristic Vibrational Bands
The vibrational spectrum of a molecule provides a unique fingerprint based on the vibrations of its constituent functional groups. For compounds containing a fluorophenoxy ethyl moiety, specific bands in the Infrared (IR) spectrum can be assigned to particular molecular motions. rsc.org Analysis of structurally similar compounds, such as 2-(4-fluorophenoxy)acetic acid and N-phenoxyethylisatin hydrazones, allows for the identification of these characteristic frequencies. rsc.orgresearchgate.net
Key vibrational bands for the fluorophenoxy-ethanol structure are anticipated based on these related molecules. The presence of the hydroxyl (-OH) group results in a characteristic stretching vibration, while the aromatic ring and ether linkage also have distinct signals. rsc.orgresearchgate.net
Table 1: Characteristic Vibrational Bands for a Fluorophenoxy-ethyl Structure based on Analogous Compounds
| **Frequency (cm⁻¹) ** | Assignment | Source |
|---|---|---|
| 3350-3375 | O-H stretch | researchgate.net |
| 3053 | Csp²–H stretch (aromatic) | rsc.org |
| 2924, 2874 | Csp³–H stretch (aliphatic) | rsc.org |
| 1242–1269 | Csp²–O ether stretch (aryl-O) | rsc.org |
| 1152–1166 | Csp³–O ether stretch (alkyl-O) | rsc.org |
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the molecular structure and stereochemistry of a compound in the solid state. springernature.com For derivatives of this compound, such as its corresponding acetate (B1210297) or other complex molecules incorporating the fluorophenoxy fragment, SCXRD has been successfully used to elucidate their detailed three-dimensional structures. rsc.orgiucr.orgmdpi.com The analysis of single crystals grown from solution provides a definitive structural model, including the conformation of flexible side chains and the arrangement of molecules in the unit cell. rsc.orgmdpi.com
Analysis of Crystal System and Space Group
The data from an SCXRD experiment defines the crystal system and space group, which describe the symmetry of the crystal lattice. This information is fundamental to understanding the packing of molecules. Studies on compounds closely related to this compound, such as 2-(4-fluorophenoxy)acetic acid and the magnesium salt of 2-(2-fluorophenoxy)acetate, have revealed their crystallographic parameters. researchgate.netiucr.org For example, 2-(4-fluorophenoxy)acetic acid crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The magnesium salt of its 2-fluoro counterpart crystallizes in the triclinic system with the space group P-1. iucr.orgqut.edu.au
Table 2: Crystallographic Data for Compounds Related to this compound
| Compound | 2-(4-Fluorophenoxy)acetic acid | [Mg(2-(2-fluorophenoxy)acetate)₂(H₂O)₄] |
|---|---|---|
| Formula | C₈H₇FO₃ | C₁₆H₁₈F₂MgO₁₀ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 13.3087 (17) | 7.3551 (6) |
| b (Å) | 4.9912 (6) | 7.6579 (5) |
| c (Å) | 11.6018 (15) | 20.7878 (14) |
| α (°) | 90 | 91.266 (6) |
| β (°) | 104.171 (4) | 94.341 (6) |
| γ (°) | 90 | 94.250 (6) |
| V (ų) | 747.21 (16) | 1163.84 (14) |
| Z | 4 | 2 |
| Source | researchgate.net | iucr.orgnih.gov |
Conformation Analysis of Molecular Fragments
The conformation of a molecule describes the spatial arrangement of its atoms, which can be determined from the torsion angles obtained through X-ray crystallography. Molecules with rotatable single bonds, like this compound, can exist in different conformations. mdpi.com In the crystal structure of a related N-phenoxyethyl derivative, the ethylene bridge connecting the phenoxy group to the rest of the molecule was found to adopt a staggered gauche conformation. rsc.org This is defined by a specific N–C–C–O dihedral angle of -68.89°. rsc.org Similarly, analysis of 2-(4-fluorophenoxy)acetic acid shows torsion angles that indicate anti-periplanar and syn-clinal conformations of its molecular fragments. researchgate.net These preferred conformations are a result of minimizing steric hindrance and optimizing electronic interactions within the molecule.
Intermolecular Interactions: Hydrogen Bonding and Weak Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, the presence of a hydroxyl group makes it capable of forming strong hydrogen bonds. chemguide.co.uk A hydrogen bond is a strong dipole-dipole attraction between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and a lone pair of electrons on another electronegative atom. savemyexams.comlibretexts.org
Hirshfeld Surface Analysis and 3D Energy Frameworks
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. The analysis involves generating a surface around a molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.
The Hirshfeld surface can be mapped with various properties, such as d_norm, which is a normalized contact distance that highlights regions of significant intermolecular interaction. Negative d_norm values (typically colored red) indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while positive values (blue) represent longer contacts. White regions indicate contacts around the van der Waals separation distance.
While specific studies on the Hirshfeld surface of this compound are not available, research on the closely related compound 2-(4-fluorophenoxy)acetic acid provides a clear example of the method's application. researchgate.net In the crystal structure of this analog, intermolecular interactions were quantified, showing the relative importance of different contacts. researchgate.net
Table 1: Percentage Contributions of Intermolecular Contacts for 2-(4-fluorophenoxy)acetic acid
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 41.5 |
| O···H/H···O | 26.6 |
| C···H/H···C | 15.1 |
| F···H/H···F | 11.4 |
| C···C | 2.5 |
| O···C/C···O | 1.3 |
| F···C/C···F | 1.0 |
| O···O | 0.4 |
| F···O/O···F | 0.2 |
| Data derived from a study on the structurally similar compound 2-(4-fluorophenoxy)acetic acid. researchgate.net |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is characteristic of the specific electronic transition and is influenced by the molecular structure, particularly the presence of chromophores.
For this compound, the primary chromophore is the 2-fluorophenoxy group. The UV-Vis spectrum is expected to be dominated by π → π* electronic transitions within the aromatic benzene ring. The presence of the fluorine atom and the ethoxy substituent on the ring can modulate the energy of these transitions and, consequently, the wavelength of maximum absorbance (λ_max).
While the specific UV-Vis spectrum for this compound is not widely published, data from structurally related compounds can provide insight into its expected absorption characteristics. The electronic spectra of simple aromatic ethers typically exhibit strong absorption bands in the UV region. For example, related phenoxy-containing compounds show characteristic absorption peaks that are useful for their identification and quantification. rsc.org The study of various phthalocyanine (B1677752) derivatives containing phenoxy moieties also highlights that the electronic absorption spectra are a valuable tool for investigating molecular aggregation. researchgate.net
The solvent in which the spectrum is measured can also influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. researchgate.net The interaction between the solute and solvent molecules can alter the energy difference between the ground and excited electronic states.
Table 2: UV-Vis Absorption Maxima for Structurally Related Compounds
| Compound | λ_max (nm) | Solvent |
| 2-(2-Phenoxyacetyl)benzoic acid | 270.40 | Not Specified |
| 2-(2-(p-tolyloxy)acetyl)benzoic acid | 271.09 | Not Specified |
| 2-(2-(4-chlorophenoxy)acetyl)benzoic acid | 261.60 | Not Specified |
| 2-(2-(2-methoxyphenoxy)acetyl)benzoic acid | 272.10 | Not Specified |
| Data serves to provide context for the expected absorption region of the phenoxy chromophore. rsc.org |
Computational and Theoretical Investigations of 2 2 Fluorophenoxy Ethanol
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These computational methods allow for a detailed investigation of molecules at the electronic level, providing insights that complement experimental findings. For 2-(2-Fluorophenoxy)ethanol, theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding its fundamental characteristics. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering a comprehensive portrait of the molecule's behavior.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. In theoretical investigations of phenoxyethanol (B1677644) derivatives and related compounds, DFT calculations are routinely performed to model various molecular properties. researchgate.netresearchgate.net
Commonly, the B3LYP hybrid functional is utilized in conjunction with Pople-style basis sets, such as 6-311G** or 6-311++G(d,p), to carry out the calculations. researchgate.netmjcce.org.mk For instance, the structural stability and vibrational spectra of the closely related 2-phenoxyethanol (B1175444) were investigated using the DFT-B3LYP/6-311G** level of theory. researchgate.netnih.gov Such studies provide a reliable theoretical framework for predicting the properties of this compound, where the fluorine substituent is expected to introduce significant electronic effects.
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation, known as the equilibrium geometry. This process minimizes the total energy of the molecule with respect to the positions of its atoms. For the analogous compound 2-phenoxyethanol, DFT calculations have predicted that the molecule predominantly exists in a non-planar gauche conformation. researchgate.netnih.gov
This stability is not dictated by minimizing steric hindrance but rather by favorable intramolecular interactions. Specifically, the gauche structure of 2-phenoxyethanol is stabilized by dipolar interactions between the hydrogen atom of the hydroxyl group and the oxygen atom of the phenoxy group. researchgate.netnih.gov In this compound, a similar intramolecular hydrogen bond is expected to play a crucial role in determining the preferred geometry. The presence of the electronegative fluorine atom on the phenyl ring will further influence the charge distribution and the strength of these intramolecular forces.
Table 1: Predicted Geometrical Features of Stable Conformations This table is based on theoretical predictions for analogous structures like 2-phenoxyethanol.
| Parameter | Predicted Feature | Stabilizing Factor |
| Dihedral Angle (O-C-C-O) | Gauche | Intramolecular dipolar interactions/hydrogen bonding |
| Overall Structure | Non-planar | Interaction between the hydroxyl H and phenoxy O |
| Energetic Preference | Gauche conformation is lower in energy than the trans conformation | Dipolar interactions are more significant than steric repulsion |
Once the optimized molecular geometry is obtained, computational methods can predict the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration and are instrumental in interpreting experimental infrared (IR) and Raman spectra. For 2-phenoxyethanol, vibrational frequencies were computed at the B3LYP level to provide tentative assignments for the normal modes observed in its spectra. researchgate.netnih.gov
The calculations yield not only the frequencies but also the IR and Raman intensities, which helps in identifying characteristic peaks. For this compound, key vibrational modes would include O-H stretching, C-H stretching, C-O-C ether linkage vibrations, and aromatic ring modes, with the C-F bond also giving rise to a characteristic stretching frequency.
Table 2: Representative Predicted Vibrational Frequencies and Assignments for a Phenoxyethanol-type Structure This table presents typical frequency ranges and assignments based on computational studies of analogous compounds.
| Frequency Range (cm⁻¹) | Assignment |
| 3350-3375 | O-H stretching |
| 2950-3050 | C-H stretching (aromatic and aliphatic) |
| 1580-1620 | C=C aromatic ring stretching |
| 1200-1250 | Asymmetric C-O-C stretching (ether) |
| 1000-1050 | Symmetric C-O-C stretching (ether) |
| 750-800 | C-H out-of-plane bending (aromatic) |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. This analysis helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netmjcce.org.mk
For this compound, the MEP surface would show negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen and fluorine atoms, indicating these are the primary sites for electrophilic attack. Conversely, positive potential (colored blue) would be located around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic attack.
Table 3: Interpretation of MEP Surface for this compound
| MEP Color Code | Potential | Region on Molecule | Chemical Significance |
| Red | Most Negative | Oxygen and Fluorine atoms | Site for electrophilic attack; high electron density. |
| Yellow/Green | Intermediate/Neutral | Carbon skeleton of the aromatic ring and ethyl group | Lower reactivity; relatively neutral potential. |
| Blue | Most Positive | Hydroxyl Hydrogen atom | Site for nucleophilic attack; electron-deficient region. |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, with a larger gap implying higher stability and lower reactivity. researchgate.netmdpi.com
Table 4: Significance of Frontier Molecular Orbitals (FMOs)
| Parameter | Definition | Significance for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | A large gap correlates with high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. |
While MEP provides a general map of electrostatic potential, Fukui function analysis offers a more quantitative method to pinpoint reactive sites within a molecule based on the change in electron density. This analysis helps to distinguish the reactivity of individual atoms toward nucleophilic, electrophilic, or radical attacks. mjcce.org.mk
The Fukui function is derived from the principles of DFT and is used to describe how the electron density at a specific point in the molecule changes when the total number of electrons is altered. By calculating the Fukui indices for each atom in this compound, one could precisely identify which atoms are most likely to participate in different types of chemical reactions, thereby refining the predictions made by MEP analysis.
Calculation of First-Order Hyperpolarizability
No specific studies calculating the first-order hyperpolarizability (a measure of non-linear optical properties) for this compound were found. Such calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT) to assess a molecule's potential in optical applications, but data for this compound is unavailable.
Molecular Dynamics (MD) Simulations
While MD simulations are a common tool for studying molecular behavior, specific simulation studies for this compound detailing conformational dynamics, solvation energies, and structural stability metrics have not been published in the accessible literature. The following subsections, therefore, remain unaddressed due to the absence of specific data.
Conformational Dynamics and Stability Analysis
Information regarding the specific conformers of this compound, their relative energies, and the dynamics of their interconversion as determined by MD simulations is not available.
Solvation Free Energy Calculations in Various Media
There are no published values for the solvation free energy of this compound in different solvents, which would typically be calculated to understand its solubility and partitioning behavior.
Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF)
Without dedicated MD simulation trajectories for this compound, data for RMSD (indicating structural stability over time) and RMSF (indicating atomic flexibility) cannot be provided.
Investigation of Intermolecular Hydrogen Bonds and Radius of Gyration
Analyses of the intermolecular hydrogen bonding patterns between this compound and solvent molecules, or data on its compactness as measured by the radius of gyration during a simulation, have not been reported.
Force Field Development and Application
There is no information on the specific force fields (e.g., AMBER, GROMOS, OPLS) or custom parameters that have been developed or used for the simulation of this compound.
Thermodynamic Property Predictionsvito.be
Thermodynamic properties are fundamental to understanding the stability and energy of a chemical system. Computational methods can predict these properties, providing valuable data, especially when experimental measurements are unavailable. Calculations are often performed at different temperatures to understand the correlations between heat capacity, entropy, and enthalpy. mjcce.org.mk For molecules like this compound, these predictions are typically derived from calculations of harmonic vibrational frequencies. mjcce.org.mk
Table 1: Illustrative Thermodynamic Data for a Structurally Related Compound (Note: The following data is for N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, presented here to illustrate the output of thermodynamic calculations, and does not represent this compound.) mjcce.org.mk
| Temperature (K) | Heat Capacity (Cp) (Cal/Mol-Kelvin) | Entropy (S) (Cal/Mol-Kelvin) |
| 100 | 35.89 | 79.43 |
| 200 | 58.01 | 104.98 |
| 298.15 | 78.43 | 127.87 |
| 400 | 96.87 | 150.34 |
| 500 | 111.45 | 171.23 |
| 600 | 122.87 | 190.11 |
Entropy is a measure of the disorder or randomness of a system. Similar to heat capacity, it is calculated from statistical mechanics using the computed molecular partition functions, which depend on the molecule's vibrational frequencies and geometry. mjcce.org.mk The entropy of a molecule generally increases with temperature, reflecting a greater distribution of energy among available quantum states. mjcce.org.mk The dissolution entropy (ΔS) is another important parameter that can be determined using methods like the van't Hoff plot, which has been applied to complex molecules containing fluorophenoxy groups. vito.bescispace.com
Enthalpy is a measure of the total internal energy of a system plus the product of its pressure and volume. Computational chemistry can predict standard enthalpy of formation and enthalpy changes during reactions. mjcce.org.mk Differential scanning calorimetry is an experimental technique used to determine the enthalpy of melting for related compounds like 3-(2-halophenoxy)propane-1,2-diols. researchgate.net For dissolution processes, the enthalpy of dissolution (ΔH) can be derived from solubility measurements at different temperatures, indicating whether a process is endothermic or exothermic. vito.be The enthalpy of vaporization, a key property for volatile compounds, has been determined for simpler related molecules like 2-fluoro-ethanol. nist.gov
Reaction Mechanism Elucidation via Computational Methodsnist.gov
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, a primary synthesis route involves the reaction of 2-fluorophenol (B130384) with ethylene (B1197577) oxide. This is a nucleophilic ring-opening reaction of an epoxide.
Theoretical investigations, particularly using Density Functional Theory (DFT), can map out the potential energy surface of this reaction. smolecule.com This involves:
Identifying Reactants, Intermediates, and Products: The geometries of the starting materials (2-fluorophenol and ethylene oxide), any potential intermediates, and the final product (this compound) are optimized to find their lowest energy structures.
Locating Transition States: A transition state is the highest energy point along the reaction coordinate between reactants and products. Computational algorithms search for these saddle points on the potential energy surface. For a ring-opening reaction like this, different mechanisms can be explored. For example, computational studies on the ring-opening of related derivatives have identified both concerted mechanisms, with a single transition state, and stepwise mechanisms that involve the formation of an intermediate. smolecule.com
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.
For instance, DFT calculations at levels like ωB97X-D/6-311++G** have been used to model the transition states in the ring-opening of derivatives of 2-(2-fluorophenoxy)benzoic acid. smolecule.com Such studies can reveal whether the reaction proceeds via a concerted pathway (synchronous bond breaking and formation) or a stepwise pathway involving a distinct intermediate. smolecule.com These computational insights provide a detailed molecular-level understanding that is often difficult to obtain through experimental means alone.
Role As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor to Phenoxy-Containing Organic Molecules
The structure of 2-(2-Fluorophenoxy)ethanol, featuring both a reactive hydroxyl group and a stable fluorophenoxy moiety, positions it as an excellent starting material for the synthesis of more elaborate phenoxy-containing compounds. The hydroxyl group can be readily converted into various other functional groups, enabling chain extension and the introduction of new chemical properties, while the fluorophenoxy group is often retained as a key structural element in the final product.
Research has demonstrated its role in creating more complex ethers and esters. For instance, derivatives like 3-(2-Fluorophenoxy)phenoxyethanol have been synthesized from related precursors, showcasing the stepwise construction of poly-ether compounds. conicet.gov.ar The alcohol functionality can be transformed into a leaving group, such as a tosylate, which then allows for nucleophilic substitution to introduce moieties like thiocyanates. conicet.gov.ar
Furthermore, the core 2-fluorophenoxy structure is a recognized pharmacophore in medicinal chemistry. Its presence is crucial in various biologically active molecules. For example, the 4-(2-fluorophenoxy)pyridine skeleton is a fundamental component in numerous small molecule inhibitors targeting the c-Met receptor, a key factor in cancer progression. bio-conferences.org The synthesis of intermediates like ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, a crucial component for these inhibitors, relies on precursors containing the fluorophenoxy group. bio-conferences.org This underscores the role of this compound and its analogues as foundational precursors for high-value, functional organic molecules.
Table 1: Examples of Molecules Synthesized from Phenoxyethanol (B1677644) Precursors
| Precursor Moiety | Resulting Molecule/Scaffold | Application Area | Reference |
|---|---|---|---|
| 2-Fluorophenoxy | 3-(2-Fluorophenoxy)phenoxyethanol | Synthetic Intermediate | conicet.gov.ar |
| 2-Fluorophenoxy | 3-(Phenoxy)phenoxyethyl thiocyanate | Medicinal Chemistry | conicet.gov.ar |
| 2-Fluorophenoxy | 4-(2-Fluorophenoxy)pyridine derivatives | c-Met Inhibitors | bio-conferences.org |
Scaffold for Complex Molecule Construction
Beyond being a simple precursor, this compound serves as a scaffold, a core structural framework upon which more complex molecular architectures can be systematically built. The fluorine atom on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable feature in drug design. cymitquimica.com The ethanol (B145695) side chain provides a convenient handle for elaboration.
This compound and its close relatives are considered valuable building blocks for creating intricate molecules with potential pharmaceutical applications. evitachem.com For example, the reduction of a related aldehyde, 2-(3-Fluorophenoxy)acetaldehyde, yields 2-(3-Fluorophenoxy)ethanol, demonstrating how this structural unit can be incorporated into synthetic pathways to build more complex structures. vulcanchem.com
One notable example involves its use in the synthesis of hybrid inhibitors. Researchers have designed molecules that combine the phenoxy-phenoxy group with other functional units, like bisphosphonates, to create dual-function agents. In one study, a 3-(phenoxy)phenoxyethylthio moiety, derived from a corresponding phenoxyethanol precursor, was linked to a bisphosphonate group. conicet.gov.ar This hybrid molecule demonstrated enhanced activity against the parasite T. gondii, suggesting a synergistic effect from the two distinct parts of the scaffold. conicet.gov.ar Such modular construction highlights the utility of the phenoxyethanol framework in developing sophisticated, multi-component molecules.
Intermediate in the Synthesis of Heterocyclic Compounds
A significant application of this compound and its derivatives is as a key intermediate in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. The 2-(2-fluorophenoxy)phenyl group is a recurring motif in several classes of biologically active heterocycles.
Extensive research has been conducted on the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles incorporating this moiety. researchgate.netnih.gov A series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and evaluated for anticonvulsant activity. nih.gov These syntheses typically involve a multi-step process where the 2-(2-fluorophenoxy)benzoic acid, a direct oxidation product of this compound, is converted into an ester, then a hydrazide, which is subsequently cyclized to form the desired oxadiazole ring. researchgate.net
Similarly, this framework is used to construct other important heterocyclic systems:
Thiazolidinones: Novel thiazolidinone derivatives attached to a 2-phenoxyphenyl group have been designed as potential benzodiazepine (B76468) agonists, with the fluorinated analogue being a key target for modulating activity. researchgate.net
Quinolines: The fluorophenoxy group is incorporated into quinoline (B57606) derivatives, which are known to have a wide range of biological activities. purdue.edu For instance, 4-(2-fluorophenoxy)quinoline derivatives have been investigated as potent c-Met kinase inhibitors. purdue.edu
Benzimidazoles: In the search for new antitubercular agents, 2,5,6-trisubstituted benzimidazoles have been synthesized where a fluorophenoxy group is attached at the 6-position of the benzimidazole (B57391) ring system. nih.gov
Pyrimidines and other heterocycles: Patents for the treatment of epilepsy describe various heterocyclic compounds, including pyrimidine (B1678525) derivatives, that feature the 2-(2-fluorophenoxy) substituent as a critical component. google.com
The consistent use of the 2-(2-fluorophenoxy)phenyl unit across these diverse heterocyclic systems highlights its importance as a privileged scaffold in drug discovery.
Table 2: Heterocyclic Systems Synthesized Using the 2-(2-Fluorophenoxy)phenyl Moiety
| Heterocyclic Class | Specific Example | Potential Application | Reference(s) |
|---|---|---|---|
| 1,3,4-Oxadiazoles | 2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole | Anticonvulsant | researchgate.net, nih.gov |
| 1,2,4-Triazoles | 5-[2-(2-Fluorophenoxy)phenyl]-1,2,4-triazole derivatives | Anticonvulsant | nih.gov |
| Thiazolidinones | 4-Chloro-2-(2-fluorophenoxy)-N-(4-oxo-2-(p-tolyl)thiazolidin-3-yl)benzamide | Benzodiazepine Agonist | researchgate.net |
| Quinolines | 4-(2-Fluorophenoxy)quinoline derivatives | c-Met Kinase Inhibitors | purdue.edu |
| Benzimidazoles | 6-(4-Fluorophenoxy)-benzimidazole derivatives | Antitubercular | nih.gov |
Building Block for Polymer Architecture
The application of this compound extends to materials science, where it can serve as a monomer or modifying agent in the construction of polymers. The dual functionality of the molecule allows it to be incorporated into polymer chains, while the fluorophenoxy side group can impart specific properties to the final material, such as altered thermal stability, hydrophobicity, and refractive index.
While direct polymerization of this compound is not widely reported, the chemistry of structurally related compounds provides strong evidence for its potential. For example, 2-pentafluorophenoxyethanol, a heavily fluorinated analogue, can be synthesized and subsequently dehydrated to produce pentafluorophenyl vinyl ether. nist.gov This vinyl monomer can then undergo polymerization. nist.gov Similar dehydration strategies could potentially be applied to this compound to create a novel fluorinated vinyl ether monomer for polymer synthesis.
Another avenue is its use in creating coordination polymers. Studies on phenoxyacetic acid analogues, such as (4-fluorophenoxy)acetic acid, show they can form complex, two-dimensional polymeric structures with metal ions like caesium. researchgate.net this compound could be oxidized to its corresponding carboxylic acid and used in a similar fashion to build novel coordination polymers with tailored structures.
Furthermore, in the field of degradable polymers like polyphosphazenes, the properties of the final material are dictated by the side groups attached to the phosphorus-nitrogen backbone. researchgate.net Alcohols are commonly used to displace chloride from the poly(dichlorophosphazene) (B1141720) precursor. Incorporating this compound as a side group could be a strategy to control the hydrolytic degradation rate and modify the physical properties of the resulting polyphosphazene, making it suitable for biomedical applications like tissue scaffolding or controlled drug release. researchgate.net
Applications in Advanced Materials Science and Polymer Chemistry
Development of Novel Polymers with Tailored Properties
The introduction of 2-(2-Fluorophenoxy)ethanol into polymer chains allows for the precise tailoring of material properties to meet the demands of various advanced applications.
General data on the thermal stability of related polymers indicates that the temperature at which 10% weight loss occurs (T10) is a key metric. Many thermally stable polymers exhibit T10 values in the range of 273–325°C and can even exceed 456°C in nitrogen atmospheres cymitquimica.comthieme-connect.com. The incorporation of fluorinated moieties, such as the 2-fluorophenoxy group, is a strategy employed to push these thermal stability limits even higher.
The integration of this compound into polymer architectures can also be used to engineer materials with specific physical properties. The fluorine atom can influence intermolecular interactions, solubility, and surface properties. For example, in the context of polyphosphazenes, the linkage of fluorophenoxy groups to the polymer backbone has been found to increase surface stiffness google.comchemimpex.com. This modification can be critical for applications requiring durable coatings.
Furthermore, the polarity and hydrophobicity of the resulting polymer can be fine-tuned by the inclusion of the fluorophenoxy ethanol (B145695) moiety. This allows for the design of materials with tailored adhesion, wettability, and biocompatibility, which is particularly relevant in the development of advanced coatings and biomedical devices google.comchemimpex.comnih.gov.
Integration into Crosslinkable Polymer Systems
This compound and similar functionalized phenols are key components in the synthesis of crosslinkable polymer systems, which can be cured or hardened to form robust, insoluble, and infusible networks.
A significant application of fluorophenoxy-containing compounds is in the synthesis of fluorophenoxy-substituted polyphosphazenes. Polyphosphazenes are a class of inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of polyphosphazenes can be readily modified by attaching different side groups to the phosphorus atoms.
The synthesis of these polymers often involves the reaction of poly(dichlorophosphazene) (B1141720) with sodium salts of alcohols or phenols nih.govresearchgate.net. In this context, the sodium salt of this compound or related fluorophenols can be used as a nucleophile to replace the chlorine atoms on the poly(dichlorophosphazene) backbone researchgate.net. This substitution reaction leads to the formation of a stable, functionalized polymer with fluorophenoxy side groups.
These fluorophenoxy-substituted polyphosphazenes have been investigated for a variety of applications, including as immunoadjuvants and as materials for biomedical devices google.comchemimpex.comresearchgate.net. The fluorine substitution has been shown to improve the formulation characteristics of these macromolecules without negatively impacting their biophysical features researchgate.net.
Crosslinkable polyphosphazene systems containing fluorophenoxy groups are designed to exhibit specific surface properties, which are crucial for their intended applications. For example, coatings made from these polymers have been shown to significantly reduce bacterial adhesion and inhibit biofilm formation, a critical feature for medical devices google.comchemimpex.com.
The incorporation of fluorophenoxy side groups can lead to a significant increase in the mechanical strength of the polymer after crosslinking. For instance, the modulus of some fluorophenoxy-containing polyphosphazenes increased approximately five-fold after crosslinking nih.gov. This enhancement in mechanical properties, combined with improved biocompatibility, makes these materials highly suitable for coating blood-contacting medical devices to reduce the risk of thrombosis and microbial infections google.comchemimpex.comnih.gov.
Table 1: Properties of Fluorophenoxy-Substituted Polyphosphazenes
| Property | Observation | Reference |
|---|---|---|
| Bacterial Adhesion | Significantly reduced Staphylococcus bacterial adhesion and inhibited biofilm formation for up to 28 days. | google.com, chemimpex.com |
| Hemocompatibility | Plasma coagulation and platelet adhesion/activation experiments demonstrated that new polyphosphazenes containing fluorophenoxy side groups are hemocompatible. | google.com, chemimpex.com |
| Surface Stiffness | The linkage of fluorophenoxy groups to the P-N backbone of polyphosphazenes was found to increase the surface stiffness. | google.com, chemimpex.com |
| Mechanical Strength | The modulus increased ~5 times compared to before crosslinking, suggesting that incorporation of fluorophenoxy side groups increases the mechanical strength of the polymer after crosslinking. | nih.gov |
Role as a Specialty Chemical in Manufacturing Processes
Beyond its direct use in polymerization, this compound and its derivatives serve as important specialty chemicals and intermediates in various manufacturing processes, particularly in the pharmaceutical and agrochemical industries. The presence of both the fluorinated aromatic ring and the reactive ethanol group makes it a versatile building block for the synthesis of more complex molecules google.com.
Its role as an intermediate is highlighted in the synthesis of a range of compounds where the fluorophenoxy moiety is a key structural feature. For instance, it is of interest in pharmaceutical research for developing new drugs google.com. Similarly, in the agrochemical sector, fluorinated aromatic compounds are crucial for creating new herbicides and pesticides with improved efficacy. The synthesis of 2-aryloxyethanols, including fluorinated variants, is recognized as an important step in the production of these specialty chemicals chemimpex.com.
Mechanistic and Structure Property Relationship Studies Non Biological Contexts
Elucidation of Electronic Effects on Reactivity
The electronic landscape of 2-(2-Fluorophenoxy)ethanol is significantly influenced by the fluorine atom on the phenyl ring and the ether linkage. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and, to a lesser extent, the rest of the molecule. Concurrently, the fluorine atom exhibits a positive mesomeric effect (+M effect) due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, for halogens, the inductive effect typically outweighs the mesomeric effect.
Studies on analogous compounds, such as 2-(4-fluorophenoxy) acetic acid, have utilized Density Functional Theory (DFT) to analyze the electronic properties. researchgate.net Similar computational approaches for this compound would involve mapping the molecular electrostatic potential (MEP) to visualize electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and its Impact on Molecular Behavior
The three-dimensional structure and conformational flexibility of this compound are critical to its molecular behavior. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. A key aspect of its conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen atom and the ether oxygen atom or the fluorine atom.
Research on similar molecules, such as trans-2-fluorocyclohexanol, has shown that intramolecular OH⋯F hydrogen bonding can significantly stabilize certain conformations. rsc.org In the case of this compound, a gauche conformation that allows for the formation of a five- or six-membered ring through hydrogen bonding would likely be favored. This intramolecular interaction can influence the molecule's physical properties, such as its boiling point and solubility, as well as its reactivity by locking it into a more rigid conformation.
Table 1: Potential Conformations of this compound
| Conformation | Key Dihedral Angle | Stabilizing/Destabilizing Factors |
| Anti | O-C-C-O dihedral angle of ~180° | Steric hindrance is minimized. |
| Gauche | O-C-C-O dihedral angle of ~60° | Potential for intramolecular hydrogen bonding. |
Investigation of Substituent Effects on Chemical Transformations
The chemical reactivity of this compound is largely dictated by its constituent functional groups: the fluorinated phenyl ring and the primary alcohol. The 2-fluorophenoxy group acts as a substituent that can influence the course of chemical transformations involving the ethanol (B145695) moiety, and vice versa.
The electron-withdrawing nature of the 2-fluorophenoxy group can affect the acidity of the hydroxyl proton. By pulling electron density away from the O-H bond, it can make the proton more acidic compared to unsubstituted phenoxyethanol (B1677644). This would influence its reactivity in reactions such as esterification or etherification.
In the context of larger molecules where 2-(2-fluorophenoxy) is a substituent, its effects are also notable. For instance, in the synthesis of various heterocyclic compounds, the presence and position of the fluorine atom can impact the reaction yields and the properties of the final product. nih.govresearchgate.net The electronic effects of the substituent can alter the electron density of the reaction center, thereby affecting the rate and mechanism of the chemical transformation.
Theoretical Prediction of Active Sites
Computational chemistry provides powerful tools for predicting the reactive sites within a molecule. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate the distribution of electron density and identify regions prone to chemical attack.
One common approach is the generation of a Molecular Electrostatic Potential (MEP) map. researchgate.net This map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the ether and hydroxyl groups, as well as the fluorine atom, making them potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack or hydrogen bond acceptance.
Furthermore, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. researchgate.net The HOMO indicates the region from which electrons are most likely to be donated in a reaction with an electrophile, while the LUMO shows the region most likely to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. researchgate.net
Table 2: Predicted Reactive Sites in this compound
| Reactive Site | Type of Reactivity | Theoretical Basis |
| Hydroxyl Oxygen | Nucleophilic, Hydrogen Bond Acceptor | High electron density, negative MEP |
| Ether Oxygen | Nucleophilic, Hydrogen Bond Acceptor | High electron density, negative MEP |
| Fluorine Atom | Weakly Nucleophilic, Hydrogen Bond Acceptor | High electron density, negative MEP |
| Hydroxyl Hydrogen | Electrophilic, Hydrogen Bond Donor | Low electron density, positive MEP |
| Aromatic Ring | Susceptible to Electrophilic Substitution | π-electron system, influenced by substituents |
Advanced Analytical Method Development for Research Purity and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of 2-(2-Fluorophenoxy)ethanol. The choice of technique depends on the specific analytical goal, from monitoring the progress of a synthesis to isolating a highly pure final product.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and related derivatives. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase pumped at high pressure. For compounds containing a fluorophenoxy moiety, reversed-phase HPLC is commonly employed.
Research on structurally similar compounds provides insight into typical HPLC conditions. For instance, analyses have utilized columns such as the Beckmann Ultrasphere ODS-2 (a C18 column) and Purospher® STAR Phenyl columns. nih.govsigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous component, such as water or a buffer solution like ammonium (B1175870) formate. nih.govgoogle.com A common mobile phase composition reported for related structures is a 9:1 ratio of acetonitrile to water. nih.gov Detection can be achieved using various detectors, including refractive index (RI) and diode array detectors (DAD), the latter of which can provide spectral information across a range of wavelengths. nih.govgoogle.com The purity is typically assessed by integrating the peak area of the target compound relative to the total area of all observed peaks. Purity levels exceeding 97% are often achievable and verifiable with this method. nih.gov
HPLC Analysis Parameters for Related Phenoxy Compounds
| Parameter | Example Condition | Source |
|---|---|---|
| Stationary Phase (Column) | Beckmann Ultrasphere ODS-2 (5 µM) | nih.gov |
| Purospher® STAR Phenyl (2 µm) | sigmaaldrich.com | |
| Agilent ZORBAX Eclipse XDB-CN | google.com | |
| Mobile Phase | Acetonitrile/Water (9:1) | nih.gov |
| Acetonitrile/Ammonium Formate Buffer | google.com | |
| Detector | Refractive Index (RI) | nih.gov |
| Diode Array Detector (DAD) | google.com | |
| Flow Rate | 0.5 - 3.0 mL/min | nih.govgoogle.com |
Thin Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of chemical reactions that synthesize or modify this compound. By spotting a small amount of the reaction mixture onto a silica (B1680970) gel-coated plate and developing it in a suitable solvent system, chemists can visualize the consumption of starting materials and the formation of the product. For example, in the synthesis of related compounds, a solvent system of dichloromethane (B109758) and ethyl acetate (B1210297) (10:1) has been effectively used for TLC analysis. google.com The separation on the TLC plate helps in determining the reaction's endpoint and in selecting an appropriate solvent system for subsequent purification by column chromatography.
Following a synthesis, column chromatography is the standard method for purifying crude this compound on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (eluent), often determined from prior TLC analysis, is then passed through the column.
Different solvent systems can be employed depending on the specific impurities present. For compounds with similar phenoxy ether structures, various eluents have proven effective. These typically consist of a non-polar solvent mixed with a more polar solvent. The polarity of the eluent is often gradually increased to first wash out less polar impurities and then elute the desired, more polar product.
Column Chromatography Purification Systems for Related Compounds
| Stationary Phase | Eluent (Mobile Phase) | Compound Type | Source |
|---|---|---|---|
| Silica Gel | Hexane/Ethyl Acetate (41:9) | Fluorophenoxy derivative | nih.gov |
| Silica Gel | Dichloromethane/Methanol (B129727)/Acetic Acid (149:1:1) | Fluorophenoxybenzoic acid | mdpi.commdpi.com |
| Silica Gel | Petroleum Ether/Ethyl Acetate (gradient) | γ-pinacolboronate alcohol | rsc.org |
| Silica Gel | Petroleum Ether/Ethyl Acetate (2:1) | Fluoro-4-nitrophenoxy derivative | google.com |
| Silica Gel | Dichloromethane/Methanol (20:1) | Fluoro-anilino-indazole | google.com |
Thermal Analysis Techniques (e.g., TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like this compound, TGA provides valuable information about its thermal stability and decomposition profile.
In a typical TGA experiment, the sample is heated at a constant rate, for instance, 10°C per minute, under an inert nitrogen atmosphere. google.comtandfonline.com The resulting TGA profile plots the percentage of initial mass remaining against the temperature. A significant drop in mass indicates decomposition or the loss of volatile components. The temperature at which this mass loss begins provides a measure of the compound's thermal stability. For pure, non-solvated crystalline compounds, the TGA profile often shows stability up to a high temperature, followed by a sharp drop as the molecule decomposes. google.com This analysis is crucial for determining the temperature limits for storage and handling of the compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
While classical methods for synthesizing phenoxyethanol (B1677644) derivatives exist, future research is anticipated to focus on developing more efficient, sustainable, and high-yield synthetic routes. The synthesis of related fluorophenoxy structures provides a blueprint for these potential innovations. For instance, the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an intermediate for cancer therapeutics, involves a key nucleophilic substitution step where 2-fluoro-4-nitrophenol (B1220534) is reacted in a solvent like chlorobenzene (B131634) at elevated temperatures. bio-conferences.org Another approach involves the condensation of hydrazines with β-ketoester compounds, often in boiling ethanol (B145695) or methanol (B129727), to produce pyrazolone (B3327878) derivatives. nih.gov
Future pathways for 2-(2-Fluorophenoxy)ethanol could explore:
Microwave-Assisted Synthesis: Utilizing ultrasonic or microwave irradiation to accelerate reaction times and potentially improve yields, a technique successfully used for synthesizing benzofuran-oxadiazole molecules. researchgate.net
Phase-Transfer Catalysis: Employing phase-transfer catalysts to enhance the reaction rate between an aqueous solution of 2-fluorophenate and an ethylene (B1197577) oxide precursor, potentially under milder conditions.
Flow Chemistry: Developing continuous flow processes that offer superior control over reaction parameters, improved safety for exothermic reactions, and easier scalability compared to traditional batch methods.
Greener Solvents: Investigating the use of ionic liquids or supercritical fluids as reaction media to minimize the environmental impact associated with volatile organic solvents.
The optimization of synthetic methods for related compounds, such as replacing certain reagents to make processes more suitable for industrial production, underscores the drive for efficiency that could be applied to this compound. scispace.com
Deeper Mechanistic Insights through Advanced Spectroscopic Techniques
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic analysis. Standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are foundational. For example, in the analysis of a related compound, 2-(4-fluorophenoxy) acetic acid, the proton NMR spectrum in DMSO-d₆ clearly shows a singlet for the OCH₂ protons at 4.67 ppm and aromatic protons between 6.55-7.55 ppm. researchgate.net Similarly, for complex quinoline (B57606) derivatives containing a fluorophenoxy group, ¹H NMR can identify specific protons, such as a singlet at δ 2.75 for methyl protons and a doublet at δ 6.64 for a proton ortho to the Ph-O-quinolone group. acs.org The ¹³C NMR spectrum for such a derivative showed signals for methyl carbon at δ 20.82 and methylene (B1212753) carbons of an oxetane (B1205548) ring at δ 79.10. acs.org
Future research could leverage more advanced techniques to gain unprecedented mechanistic insights:
2D NMR Spectroscopy (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and elucidate through-bond and through-space correlations, confirming molecular connectivity and conformation.
Solid-State NMR (ssNMR): To study the compound in solid or polymeric forms, providing information on crystalline packing and molecular conformation in the solid state.
Fluorine-19 (¹⁹F) NMR Spectroscopy: As a highly sensitive nucleus, ¹⁹F NMR can provide detailed information about the local electronic environment of the fluorine atom, making it an exquisite probe for studying intermolecular interactions and binding events.
Raman Spectroscopy: To complement IR data, particularly for studying vibrational modes of the aromatic ring and C-F bond, which can be sensitive to environmental changes. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS): To confirm elemental composition with high accuracy and to analyze fragmentation patterns, which can reveal details about bond strengths and molecular stability. researchgate.net
These advanced methods, which have been used to characterize complex derivatives, would allow for a more complete understanding of the structure, dynamics, and interactions of this compound itself. researchgate.netrsc.org
Expansion of Computational Modeling to Complex Systems
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, guiding experimental work. For compounds related to this compound, computational modeling is already a key research component. Density Functional Theory (DFT) calculations, for example, have been used to study the transition states in ring-opening reactions of 2-(2-fluorophenoxy)benzoic acid derivatives. smolecule.com For 2-(4-fluorophenoxy) acetic acid, DFT calculations were performed to study the Frontier Molecular Orbitals (FMOs) to estimate kinetic stability and reactivity, while the Molecular Electrostatic Potential (MEP) surface was generated to investigate charge distribution and reactive sites. researchgate.net
Emerging research avenues in this area include:
Molecular Dynamics (MD) Simulations: To model the behavior of this compound in complex environments, such as in solution or at interfaces. MD simulations have been used to investigate the stability of protein-ligand complexes involving similar structures. researchgate.netresearchgate.net These simulations can predict solvation free energies and preferred conformations in different solvents like ethanol, chloroform, and acetonitrile (B52724). semanticscholar.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model reactions or interactions in large systems (like an enzyme active site or a polymer matrix) by treating the core reactive region with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.
In Silico Pharmacokinetic Profiling: Using programs like SwissADME to predict the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives, which is crucial even for non-biomedical applications where bioavailability or environmental persistence is a concern. semanticscholar.org
Hirshfeld Surface Analysis: To visualize and quantify intermolecular interactions in the crystalline state, providing insights into the packing modes and stability of the solid form. researchgate.net
Table 1: Applications of Computational Modeling in Related Fluorophenoxy Compounds
| Computational Method | Application/Insight | Related Compound(s) | Citation(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating reaction mechanisms and transition states. | 2-(2-Fluorophenoxy)benzoic acid | smolecule.com |
| DFT (FMO, MEP analysis) | Estimating kinetic stability, reactivity, and charge distribution. | 2-(4-Fluorophenoxy) acetic acid | researchgate.net |
| Molecular Docking | Predicting binding modes and interactions with biological targets. | Anticonvulsant derivatives, Antimycobacterial agents | researchgate.netacs.org |
| Molecular Dynamics (MD) | Assessing the stability of ligand-receptor complexes and solvation. | Adamantane-carbohydrazide derivatives | researchgate.netsemanticscholar.orgresearchgate.net |
| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in crystal structures. | 2-(4-Fluorophenoxy) acetic acid | researchgate.net |
Untapped Applications in Non-Biomedical Materials and Chemical Technologies
While many fluorinated compounds are explored for biomedical roles, the unique properties of the fluorophenoxy moiety lend themselves to a range of material science and chemical technology applications. The phenoxy group is considered a privileged scaffold in chemistry. researchgate.net
Potential future applications include:
Advanced Polymers and Coatings: The fluorophenoxy group can impart desirable properties such as thermal stability, hydrophobicity, and chemical resistance to polymers. Research has shown that incorporating fluorophenoxy-substituted side groups into polyphosphazene backbones creates materials that resist microbial adhesion and biofilm formation. nih.gov These crosslinkable polymers have been successfully applied as coatings on stainless steel, demonstrating potential for use in medical devices or other surfaces where preventing biofouling is critical. nih.gov
Functional Monomers: this compound can serve as a monomer or a precursor to a monomer for the synthesis of specialty polymers like polyethers or polyesters. The fluorine atom can be used to fine-tune properties such as refractive index, dielectric constant, and surface energy.
Chemical Synthesis Intermediate: The compound is a valuable building block in organic synthesis. smolecule.com Its bifunctional nature (alcohol and fluorinated aromatic ring) allows for a variety of subsequent chemical transformations, making it a useful intermediate in the production of more complex molecules for agrochemicals, electronics, or other specialty chemicals.
The development of new polyphosphazene materials containing fluorophenoxy side groups represents a significant step towards a new generation of materials with improved resistance to both microbial infections and thrombosis. nih.gov
Environmental Transformations and Degradation Studies (Theoretical/Simulative)
Understanding the environmental fate of chemical compounds is crucial. For this compound, there is a significant opportunity to apply theoretical and simulative methods to predict its persistence, mobility, and degradation pathways in the environment.
Future research should focus on:
Computational Degradation Pathway Prediction: Using computational toxicology and environmental chemistry software to predict the products of abiotic (e.g., hydrolysis, photolysis) and biotic (e.g., microbial metabolism) degradation. The strong C-F bond suggests that the fluorinated ring may be relatively resistant to degradation.
Modeling of Sorption and Transport: Simulating the interaction of the compound with soil organic matter, clays, and sediments to predict its mobility in terrestrial and aquatic systems. Its moderate polarity suggests it may have complex transport behaviors.
Solvation Modeling in Environmental Media: Expanding on studies that calculate solvation free energies in organic solvents to model its solubility and partitioning behavior in water. semanticscholar.org The value of the solvation free energy can indicate the solubility of a compound in an aqueous medium, a critical factor for its environmental distribution. semanticscholar.orgresearchgate.net
Predicting Ecotoxicity with QSAR Models: Employing Quantitative Structure-Activity Relationship (QSAR) models to estimate the potential toxicity of the parent compound and its predicted degradation products to various aquatic and terrestrial organisms.
These simulative studies would provide a proactive assessment of the compound's environmental profile, guiding its safe use and development in various technological applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(2-Fluorophenoxy)ethanol in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile, JIS T 8116-compliant), protective goggles, and long-sleeved lab coats. Respiratory protection (organic vapor masks) is required in poorly ventilated areas .
- Storage : Store in a cool, well-ventilated area, away from oxidizers and ignition sources. Use grounded containers to prevent static discharge .
- Emergency Response : For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. If ingested, seek medical attention and provide SDS documentation .
Q. How can researchers synthesize this compound, and what are the critical reaction parameters?
- Methodological Answer :
- Synthetic Route : Likely involves nucleophilic substitution between 2-fluorophenol and ethylene oxide or chloroethanol under basic conditions (e.g., NaOH/KOH). Similar etherification methods are documented for phenoxyethanol derivatives .
- Key Parameters :
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. What analytical techniques are suitable for characterizing the purity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities. GC-MS (DB-5 column) identifies volatile byproducts .
- Spectroscopy :
- NMR : H NMR (CDCl₃) detects aromatic protons (δ 6.8–7.2 ppm) and ethyleneoxy signals (δ 3.6–4.2 ppm). F NMR confirms fluorine substitution .
- FT-IR : Peaks at 1240–1270 cm⁻¹ (C-O-C stretch) and 1100 cm⁻¹ (C-F stretch) validate structure .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent ether oxygen, enhancing susceptibility to nucleophilic attack (e.g., SN2 reactions).
- Steric Effects : The ortho-fluorine may restrict rotation, stabilizing transition states. Computational studies (DFT) can model charge distribution and reaction pathways .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., phenoxyethanol) under identical conditions .
Q. What strategies mitigate hazardous decomposition products during thermal degradation of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >200°C). Couple with GC-MS to detect volatile products like HF, CO, and fluorinated aromatics .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6–8) to reduce acid-catalyzed degradation. Avoid contact with strong acids or bases .
- Process Design : Conduct reactions under inert atmospheres (N₂/Ar) to suppress oxidative pathways .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., hydrolases). Parameterize fluorine’s partial charges using quantum mechanics (QM) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein pockets. Analyze hydrogen bonding with the ethanol moiety .
- QSAR Modeling : Corrogate experimental toxicity data (if available) with descriptors like logP and polar surface area to predict bioactivity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
